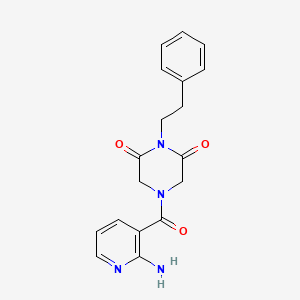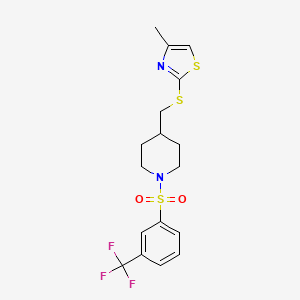
4-Methyl-2-(((1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)methyl)thio)thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2-(((1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)methyl)thio)thiazole is a complex organic compound featuring a thiazole ring substituted with a methyl group and a piperidine ring attached to a trifluoromethylphenylsulfonyl group
作用機序
Target of Action
Similar compounds have been found to act as peroxisome proliferator-activated receptor agonists .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target receptors and induce a conformational change, leading to the activation or inhibition of the receptor’s function .
Biochemical Pathways
If it acts as a peroxisome proliferator-activated receptor agonist, it could potentially influence lipid metabolism, glucose homeostasis, and inflammatory responses .
Result of Action
If it acts as a peroxisome proliferator-activated receptor agonist, it could potentially regulate gene expression, leading to changes in cellular function .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(((1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)methyl)thio)thiazole typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone under acidic conditions.
Attachment of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable electrophile.
Introduction of the Trifluoromethylphenylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using a trifluoromethylphenylsulfonyl chloride in the presence of a base such as triethylamine.
Final Assembly: The final compound is assembled by coupling the thiazole and piperidine intermediates through a thioether linkage, typically using a thiol and an alkyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Catalysts and Optimized Conditions: Use of catalysts and optimized reaction conditions to increase efficiency and reduce costs.
Purification Techniques: Advanced purification techniques such as crystallization, distillation, and chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The aromatic ring and the piperidine nitrogen can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions vary depending on the specific substitution but often involve bases or acids to facilitate the reaction.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Reduced Sulfides: From reduction reactions.
Substituted Derivatives: From various substitution reactions, leading to a range of functionalized products.
科学的研究の応用
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its unique functional groups.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, making it a candidate for drug development.
Receptor Binding: Studied for its ability to bind to certain biological receptors, influencing cellular processes.
Medicine
Drug Development: Explored for its potential therapeutic effects, particularly in targeting diseases involving the central nervous system or inflammatory pathways.
Industry
Material Science:
類似化合物との比較
Similar Compounds
4-Methyl-2-(((1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)methyl)thio)thiazole: shares similarities with other thiazole derivatives and piperidine-based compounds.
Trifluoromethylphenylsulfonyl Derivatives: Compounds with similar sulfonyl groups exhibit comparable chemical reactivity and biological activity.
Uniqueness
Functional Group Combination: The unique combination of a thiazole ring, piperidine ring, and trifluoromethylphenylsulfonyl group sets it apart from other compounds.
Biological Activity: Its specific interactions with biological targets may offer distinct therapeutic advantages over similar compounds.
特性
IUPAC Name |
4-methyl-2-[[1-[3-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]methylsulfanyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N2O2S3/c1-12-10-25-16(21-12)26-11-13-5-7-22(8-6-13)27(23,24)15-4-2-3-14(9-15)17(18,19)20/h2-4,9-10,13H,5-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHOKHFUAWPXTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N2O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[1-[(4-Bromophenyl)methyl]indol-3-yl]sulfanyl-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2941550.png)
![5-Butyl-1-methyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2941551.png)
![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2941552.png)
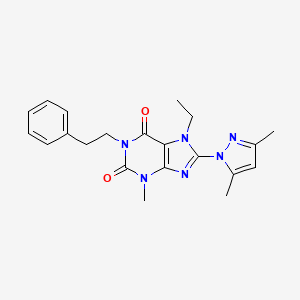
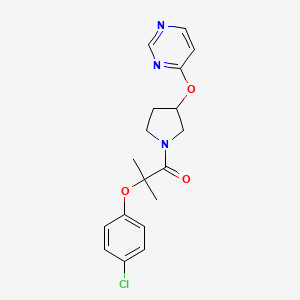
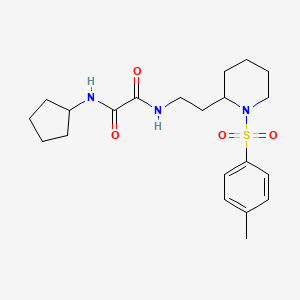
![1-methyl-N-(4-methylbenzyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2941562.png)
![1-methyl-3-octyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2941563.png)
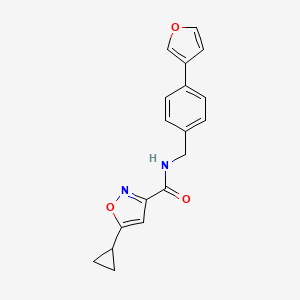
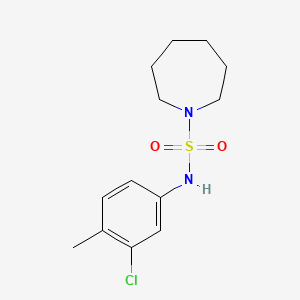
![(Z)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2941569.png)
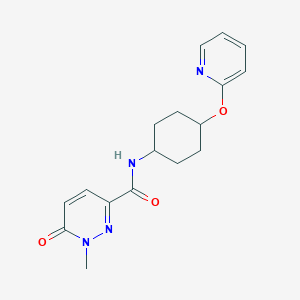
![2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione](/img/structure/B2941571.png)
